molecular formula C14H13NO2 B13730141 3-(2-Methylphenyl)-4-pyridinecarboxylic acid methyl ester

3-(2-Methylphenyl)-4-pyridinecarboxylic acid methyl ester

Cat. No.: B13730141
M. Wt: 227.26 g/mol
InChI Key: YCEXHYXJCGNDGL-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-4-pyridinecarboxylic acid methyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a pyridine ring substituted with a 2-methylphenyl group and a carboxylic acid methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-4-pyridinecarboxylic acid methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides a convenient and efficient route for the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-4-pyridinecarboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(2-Methylphenyl)-4-pyridinecarboxylic acid methyl ester has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-4-pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Another ester with a similar structure but with a benzene ring instead of a pyridine ring.

    Ethyl acetate: A simpler ester with a different alkyl group.

    Methyl formate: An ester with a formyl group instead of a carboxylic acid group.

Uniqueness

3-(2-Methylphenyl)-4-pyridinecarboxylic acid methyl ester is unique due to the presence of both a pyridine ring and a 2-methylphenyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties compared to other esters .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 3-(2-methylphenyl)pyridine-4-carboxylate

InChI

InChI=1S/C14H13NO2/c1-10-5-3-4-6-11(10)13-9-15-8-7-12(13)14(16)17-2/h3-9H,1-2H3

InChI Key

YCEXHYXJCGNDGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CN=C2)C(=O)OC

Origin of Product

United States

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